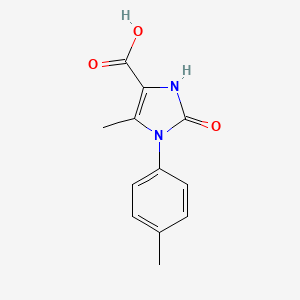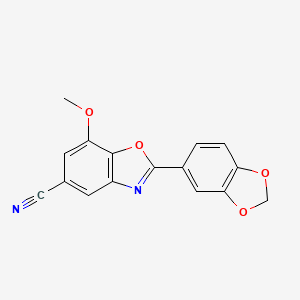![molecular formula C13H22N2O B11045529 N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide](/img/structure/B11045529.png)
N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes: The synthetic preparation of N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide involves several steps. While I don’t have specific synthetic details for this compound, it can be synthesized through organic reactions. Researchers typically use established methods to construct the pyrrolidine ring and introduce the ynamide functionality.
Industrial Production: Unfortunately, information on large-scale industrial production methods for this compound is limited. research laboratories can synthesize it using smaller-scale procedures.
Análisis De Reacciones Químicas
Reactivity: N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide may undergo various chemical reactions, including:
Oxidation: Oxidative transformations can modify the ynamide moiety.
Reduction: Reduction reactions may alter the pyrrolidine ring or the ynamide group.
Substitution: Substituents on the pyrrolidine ring can be replaced.
Addition: The ynamide triple bond allows for addition reactions.
Common Reagents and Conditions: Specific reagents and conditions depend on the desired modifications. For example:
Hydrogenation: Use hydrogen gas and a suitable catalyst for reduction.
Oxidation: Oxidizing agents like potassium permanganate or chromic acid.
Substitution: Employ nucleophiles (e.g., amines) and appropriate solvents.
Addition: Alkynes react with electrophiles (e.g., halogens) to form addition products.
Major Products: The major products depend on the specific reaction conditions. Potential products include substituted pyrrolidines or modified ynamides.
Aplicaciones Científicas De Investigación
Biology and Medicine: While specific biological applications are not well-documented, compounds with pyrrolidine scaffolds often exhibit bioactivity. Further research is needed to explore its potential as a drug lead or probe.
Industry: Industrial applications remain speculative due to limited data. its unique structure may inspire novel materials or catalysts.
Mecanismo De Acción
The precise mechanism by which N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide exerts its effects remains an open question. Investigating its interactions with biological targets and pathways is crucial for understanding its mode of action.
Comparación Con Compuestos Similares
While I don’t have a direct list of similar compounds, researchers often compare N-{[1-(2-Methylpropyl)pyrrolidin-3-YL]methyl}but-2-ynamide with related pyrrolidine derivatives. Highlighting its uniqueness involves considering its structural features and reactivity compared to other compounds in the same class.
Propiedades
Fórmula molecular |
C13H22N2O |
|---|---|
Peso molecular |
222.33 g/mol |
Nombre IUPAC |
N-[[1-(2-methylpropyl)pyrrolidin-3-yl]methyl]but-2-ynamide |
InChI |
InChI=1S/C13H22N2O/c1-4-5-13(16)14-8-12-6-7-15(10-12)9-11(2)3/h11-12H,6-10H2,1-3H3,(H,14,16) |
Clave InChI |
JQISPBMHAJGGPC-UHFFFAOYSA-N |
SMILES canónico |
CC#CC(=O)NCC1CCN(C1)CC(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-cyclopentyl-4-(4-ethoxyphenyl)-7-hydroxy-1,2,4,6-tetrahydro-3H-pyrazolo[3,4-e][1,4]thiazepin-3-one](/img/structure/B11045449.png)
![1-acetyl-4-[(4-chlorophenyl)amino]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045456.png)
![N-(1,3-benzodioxol-5-ylmethyl)-5-oxo-1-thioxo-4,5-dihydro[1,3]thiazolo[3,4-a]quinazoline-3-carboxamide](/img/structure/B11045462.png)
![methyl (2E)-[4-(4-ethoxyphenyl)-5-(morpholin-4-yl)-3-oxothiophen-2(3H)-ylidene]ethanoate](/img/structure/B11045481.png)

![1-cycloheptyl-4-(6,7-dimethoxy-1,3-benzodioxol-5-yl)-6-methyl-1,4-dihydropyrazolo[3,4-d][1,3]thiazin-3(2H)-one](/img/structure/B11045492.png)
![Ethyl 5-{3-[(furan-2-ylmethyl)amino]-1-(3-hydroxy-4-methoxyphenyl)-3-oxopropyl}-4-hydroxy-6-oxo-1,6-dihydropyridine-3-carboxylate](/img/structure/B11045493.png)
![5-(1,3-benzodioxol-5-yl)-3-hydroxy-4-[(3-methoxyphenyl)carbonyl]-1-[2-(morpholin-4-yl)ethyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B11045498.png)
![5-(3,4-Dimethoxyphenyl)[1,2,5]oxadiazolo[3,4-b]pyrazine](/img/structure/B11045509.png)
![N-[1-(13-Dimethyl-1H-pyrazol-4-YL)ethyl]prop-2-ynamide](/img/structure/B11045510.png)
![3-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-hydroxy-1-phenyl-2,3,6,7-tetrahydro-5H-imidazo[2,1-b][1,3]thiazin-1-ium](/img/structure/B11045512.png)
![N-(2-(1H-Imidazol-1-yl)ethyl)-2-(3-oxo-2-(pyridin-3-ylmethyl)-3,5,6,7,8,9-hexahydro-2H-[1,2,4]triazolo[4,3-a]azepin-7-yl)acetamide](/img/structure/B11045516.png)
![3-amino-1-phenyl-6,7-dihydro-8H-cyclopenta[e]imidazo[1,5-b]pyridazin-8-one](/img/structure/B11045524.png)
